![molecular formula C20H16N2O3S B2763038 (E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide CAS No. 1448140-35-9](/img/structure/B2763038.png)
(E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide
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Description
(E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide is a novel compound that has gained significant attention in the research community due to its potential applications in the field of medicinal chemistry. This compound is a member of the acrylamide family and has been synthesized using various methods.
Scientific Research Applications
Palladium-catalyzed Alkenation
Palladium-catalyzed direct alkenation of thiophenes and furans has been developed, showing the utility of olefinic substrates like acrylamides in oxidative coupling reactions, yielding mono-alkenylated products predominantly in the (E)-configuration. This process highlights the reactivity and potential applications of compounds like (E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide in synthesizing diverse olefinic structures (Jinlong Zhao et al., 2009).
Enantioselective Ene-reduction
Research on the green synthesis of E-2-cyano-3-(furan-2-yl) acrylamide under microwave radiation and its enantioselective ene-reduction by marine and terrestrial fungi showcases the compound's potential in generating biologically relevant molecules. This synthesis route emphasizes the importance of acrylamide derivatives in medicinal chemistry and stereochemical studies (D. E. Jimenez et al., 2019).
Intramolecular Cyclization
The study on mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates leading to various dihydrothiopyrano[3,4-b]furans through cyclization processes reveals the chemical versatility of furan-containing acrylamides. This research could pave the way for new synthetic routes in organic chemistry and material science (L. М. Pevzner, 2021).
Chemical Compound for SARS Coronavirus Helicase Inhibition
A novel compound related to acrylamides, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been identified as an inhibitor of SARS coronavirus helicase, showcasing the potential of furan and thiophene-containing acrylamides in developing antiviral agents. This indicates a pharmacological application for such compounds in addressing viral infections (Jin-Moo Lee et al., 2017).
Broad Spectrum Cytotoxic Agents
Focused library development of 2-phenylacrylamides, including derivatives similar to (E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide, has led to compounds with broad-spectrum cytotoxic activities against various cancer cell lines. This work underlines the compound's relevance in the search for new anticancer drugs (Mark Tarleton et al., 2013).
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-19(6-3-14-8-10-25-13-14)21-16-5-4-15-7-9-22(17(15)12-16)20(24)18-2-1-11-26-18/h1-6,8,10-13H,7,9H2,(H,21,23)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHIYZIOFMYJJD-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=COC=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=COC=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide |
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